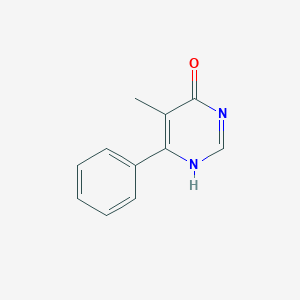
4-Phenyl-5-methyl-6-hydroxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-5-methyl-6-hydroxypyrimidine is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Activities
Recent studies have highlighted the potential of pyrimidine derivatives, including 4-Phenyl-5-methyl-6-hydroxypyrimidine, as effective antiviral and antimicrobial agents. The compound's structure allows it to interact with various biological targets, making it a candidate for developing new treatments against viral infections and bacterial pathogens.
Case Study: Antitubercular Activity
A study focusing on N-alkyl-5-hydroxypyrimidinone carboxamides demonstrated that modifications in the pyrimidine core could enhance antitubercular activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the phenyl group significantly influenced potency, indicating that similar modifications to this compound could yield promising antitubercular agents .
Prolyl Hydroxylase Inhibition
This compound has been investigated for its role as a prolyl hydroxylase domain (PHD) inhibitor. PHDs are critical in regulating hypoxia-inducible factors (HIFs), which play a vital role in cellular responses to low oxygen levels.
Research Findings:
A study reported on the development of 4-hydroxypyrimidine-containing PHD inhibitors, demonstrating that modifications to the pyrimidine structure can lead to potent inhibitors of PHDs. These inhibitors have therapeutic implications for treating conditions like anemia by stabilizing HIF levels . The SAR studies indicated that specific aryl substituents significantly affect the inhibitory potency, suggesting that this compound could be optimized for enhanced efficacy against PHDs.
Antioxidant Properties
The antioxidant activity of this compound has been explored through various synthetic derivatives. Research indicates that these compounds exhibit significant free radical scavenging capabilities, which are crucial for preventing oxidative stress-related diseases.
Experimental Results:
In a recent study, derivatives synthesized from 2-aminothiazole and barbituric acid demonstrated notable antioxidant activity. The synthesis involved a catalyst-free method using aqueous ethanol, emphasizing the compound's versatility and potential for sustainable production methods . The antioxidant properties were assessed using DPPH and ABTS assays, showing promising results for further development in therapeutic applications.
Synthesis and Structural Modifications
The synthesis of this compound has been optimized through various methodologies, including multi-component reactions that enhance yield and reduce environmental impact. The structural modifications of this compound are crucial for improving its biological activities.
Synthesis Techniques:
Recent advancements have focused on catalyst-free synthesis techniques that utilize environmentally friendly solvents. These methods not only improve yield but also align with sustainable chemistry practices . The ability to modify the hydroxypyrimidine core opens avenues for developing targeted therapies with enhanced specificity and reduced side effects.
Eigenschaften
CAS-Nummer |
37898-32-1 |
|---|---|
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
5-methyl-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-10(12-7-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
InChI-Schlüssel |
IYGHYUXIKOIFPX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CNC1=O)C2=CC=CC=C2 |
Isomerische SMILES |
CC1=C(NC=NC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(NC=NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















